
5-(3-Dimethoxymethyl-phenyl)-thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the condensation of 3-(dimethoxymethyl)benzaldehyde with thiophene-2-carbaldehyde under acidic or basic conditions. Common reagents used in this synthesis include sulfur, α-methylene carbonyl compounds, and α-cyano esters . The reaction conditions often involve heating the reactants in the presence of a catalyst to facilitate the formation of the thiophene ring .
Industrial Production Methods
Industrial production methods for thiophene derivatives, including 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde, often involve large-scale condensation reactions using automated reactors. These methods ensure high yield and purity of the final product, making them suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives, which have applications in various fields .
Applications De Recherche Scientifique
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- 5-(3-(Methoxymethyl)phenyl)thiophene-2-carbaldehyde
- 5-(3-(Ethoxymethyl)phenyl)thiophene-2-carbaldehyde
Uniqueness
5-(3-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C14H14O3S |
|---|---|
Poids moléculaire |
262.33 g/mol |
Nom IUPAC |
5-[3-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)11-5-3-4-10(8-11)13-7-6-12(9-15)18-13/h3-9,14H,1-2H3 |
Clé InChI |
VJBYVHZZMCTEFZ-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC=CC(=C1)C2=CC=C(S2)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


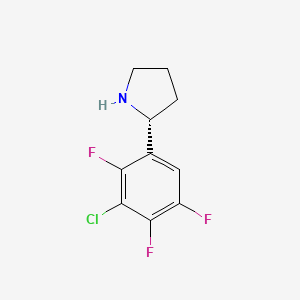
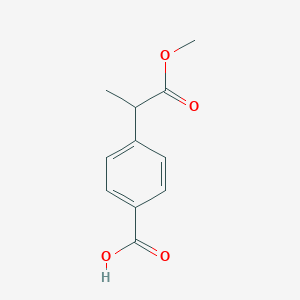

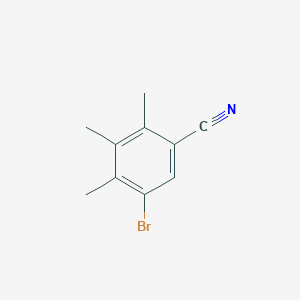
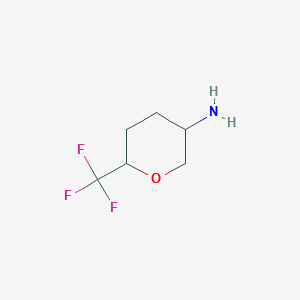
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
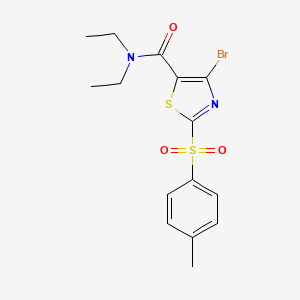
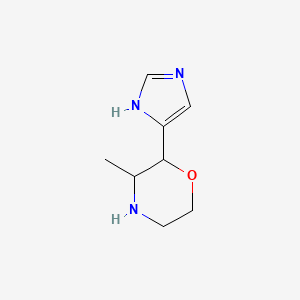
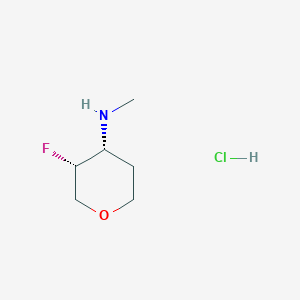
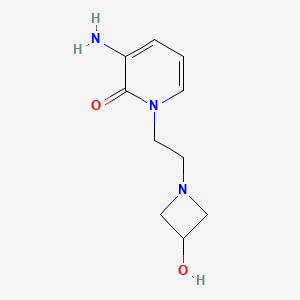
![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
